

Physicochemical Properties of 2-(4-Bromophenyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1H-indole

Cat. No.: B182713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(4-Bromophenyl)-1H-indole**, a key intermediate in organic synthesis. Understanding these properties is crucial for its application in medicinal chemistry and materials science. This document outlines quantitative data, detailed experimental protocols for property determination, and a logical workflow for these experimental processes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **2-(4-Bromophenyl)-1H-indole**. These values are a combination of experimental data and computationally predicted figures.

Property	Value	Data Type
Molecular Formula	C ₁₄ H ₁₀ BrN	---
Molecular Weight	272.14 g/mol	Calculated
Melting Point	215-216 °C	Experimental[1]
Boiling Point	437.3 °C at 760 mmHg	Predicted[2]
logP (Octanol-Water Partition Coefficient)	4.5	Computed[3]
Flash Point	218.2 °C	Predicted[2]
pKa	No data available	---
Aqueous Solubility	No data available	---

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols applicable to crystalline organic compounds like **2-(4-Bromophenyl)-1H-indole**.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of the purity of a crystalline solid.[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)[5][6]
- Capillary tubes (sealed at one end)[4][5]
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry, crystalline **2-(4-Bromophenyl)-1H-indole** is finely powdered using a mortar and pestle.[4]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][7]
- Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
- Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
- Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[6][7] A sharp melting range (0.5-1°C) is indicative of high purity.[6]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug design. The shake-flask method is the gold standard for its experimental determination.[8][9]

Materials:

- n-Octanol (pre-saturated with water)
- Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol
- **2-(4-Bromophenyl)-1H-indole**
- Separatory funnel or vials
- Shaker

- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

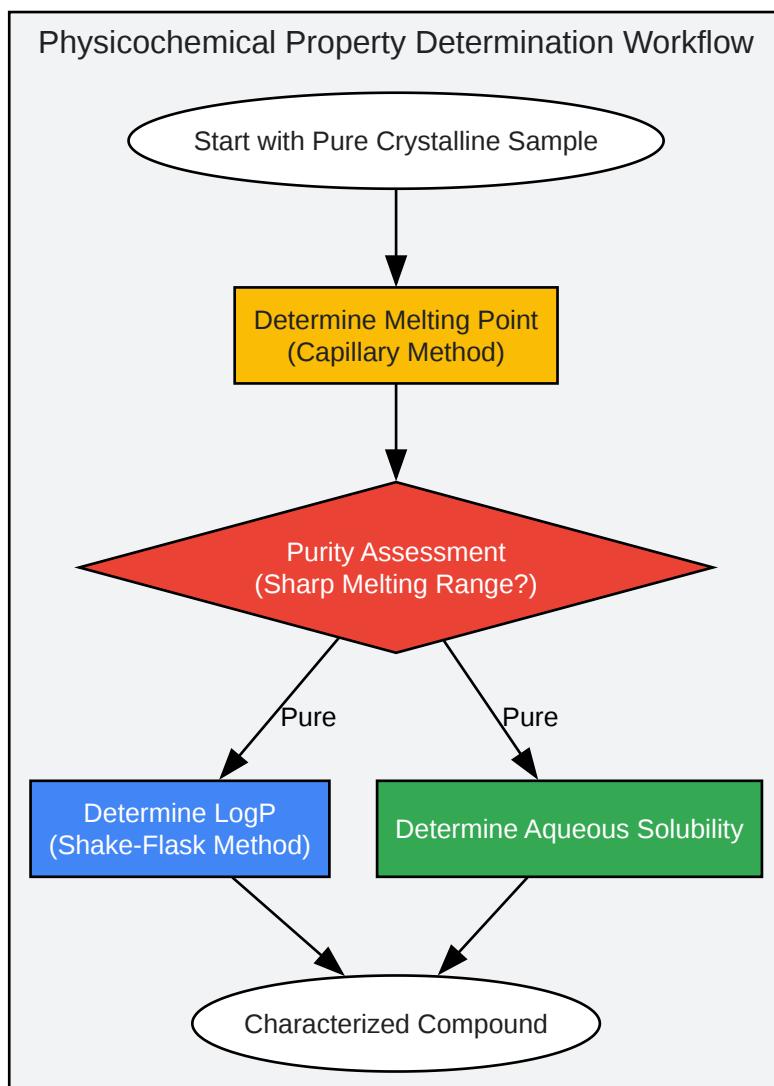
- Phase Saturation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by a separation period.[8]
- Sample Preparation: A known amount of **2-(4-Bromophenyl)-1H-indole** is dissolved in either n-octanol or the aqueous phase.
- Partitioning: A defined volume of the prepared solution is mixed with a defined volume of the other phase in a separatory funnel or vial. The mixture is then agitated on a shaker until equilibrium is reached (typically for several hours).[9][10]
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and break up any emulsions.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects absorption and distribution of a compound in biological systems.

Materials:

- **2-(4-Bromophenyl)-1H-indole**
- Distilled water or buffer of interest
- Vials with screw caps


- Shaker or magnetic stirrer
- Filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement

Procedure:

- Sample Preparation: An excess amount of solid **2-(4-Bromophenyl)-1H-indole** is added to a known volume of the aqueous solvent in a vial.
- Equilibration: The vial is sealed and agitated at a constant temperature until equilibrium is reached. This may take 24-48 hours.
- Phase Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a calibrated analytical method. This concentration represents the aqueous solubility of the compound under the experimental conditions.

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of a solid organic compound like **2-(4-Bromophenyl)-1H-indole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]

- 2. echemi.com [echemi.com]
- 3. 2-(4-Bromophenyl)-1H-indole | C14H10BrN | CID 623252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using ^{19}F NMR Spectroscopy [jove.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2-(4-Bromophenyl)-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182713#physicochemical-properties-of-2-4-bromophenyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com